N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide
Description
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide is a thiazole-based heterocyclic compound featuring a biphenyl moiety linked to a nicotinamide group. The thiazole core provides a rigid aromatic scaffold, while the biphenyl and nicotinamide substituents contribute to its electronic and steric properties, making it a candidate for diverse biological applications. Synthesis typically involves coupling reactions, such as the condensation of nicotinoyl chloride with aminothiazole intermediates under conditions described in . Structural confirmation is achieved via spectroscopic methods (1H NMR, 13C NMR, HRMS), with molecular weight and purity validated during synthesis .
Properties
Molecular Formula |
C21H15N3OS |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H15N3OS/c25-20(18-7-4-12-22-13-18)24-21-23-19(14-26-21)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H,(H,23,24,25) |
InChI Key |
NFVPIYJAAIJMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Biphenyl Thiazole Intermediate Synthesis
The biphenyl-thiazole core is constructed via a Hantzsch thiazole synthesis reaction. This involves condensation of a 4-([1,1'-biphenyl]-4-yl)thioamide with α-haloketones. For example, 4-bromobiphenyl is first converted to a thioamide derivative using Lawesson’s reagent, followed by reaction with 2-bromoacetophenone in ethanol under reflux (72 hours, 60°C). The thiazole ring forms via cyclization, yielding 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine with an average yield of 68%.
Table 1: Reaction Conditions for Thiazole Core Formation
| Component | Reagent/Condition | Yield (%) |
|---|---|---|
| 4-Bromobiphenyl | Lawesson’s reagent, THF | 85 |
| Thioamide intermediate | 2-Bromoacetophenone, EtOH | 68 |
| Cyclization | Reflux, 60°C, 72 h | – |
Nicotinamide Preparation
Nicotinamide is synthesized via hydrolysis of 3-cyanopyridine. A patent by CN101851194B describes an optimized method: 3-cyanopyridine is dissolved in methanol, followed by addition of water and a catalytic amount of NaOH (0.5 mol%). The reaction proceeds at 80°C for 6 hours, achieving a 94% yield. This method avoids auxiliary reagents, simplifying purification.
Final Coupling Reaction
The biphenyl thiazole intermediate is coupled with nicotinoyl chloride using peptide coupling agents. A preferred protocol uses HCTU (1.2 eq), HOBt (1.1 eq), and DIEA (2 eq) in anhydrous DMF at 25°C for 12 hours. The crude product is purified via reverse-phase HPLC, yielding this compound with 76% purity and 58% isolated yield.
Stepwise Synthesis Analysis
Thioamide Formation
4-Bromobiphenyl undergoes thioamidation using Lawesson’s reagent (2 eq) in tetrahydrofuran (THF) at 70°C for 24 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Key challenges include controlling exothermic reactions and minimizing disulfide byproducts.
Thiazole Cyclization
The thioamide reacts with 2-bromoacetophenone (1.5 eq) in ethanol under reflux. Monitoring via TLC (hexane:ethyl acetate = 3:1) ensures completion. Suboptimal stoichiometry leads to dimerization, reducing yields to <50%.
Nicotinamide Activation
Nicotinamide is converted to its acid chloride using thionyl chloride (3 eq) in dichloromethane (DCM) at 0°C. Excess thionyl chloride is removed under vacuum to prevent side reactions during coupling.
Amide Bond Formation
Coupling the thiazole amine with nicotinoyl chloride requires careful pH control (pH 8–9). DIEA acts as both a base and a catalyst. Post-reaction, the mixture is washed with 5% citric acid to remove unreacted reagents.
Optimization Strategies
Catalyst Screening
Alternative catalysts for the hydrolysis of 3-cyanopyridine were evaluated:
Table 2: Catalyst Performance in Nicotinamide Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 80 | 6 | 94 |
| KOH | 80 | 6 | 89 |
| Na2CO3 | 100 | 12 | 75 |
NaOH provided optimal results due to its strong nucleophilicity without over-hydrolysis.
Solvent Effects on Coupling
Solvent polarity significantly impacts coupling efficiency:
Table 3: Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| DCM | 8.9 | 32 |
| THF | 7.5 | 28 |
DMF’s high polarity facilitates reagent solubility and stabilizes the transition state.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The biphenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s biphenyl and thiazole rings can facilitate strong binding interactions with proteins, enhancing its efficacy as a bioactive molecule.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The compound’s uniqueness lies in its nicotinamide substituent, which distinguishes it from analogs with sulfonohydrazide, acetamide, or other aromatic groups. Below is a comparison with key analogs:
Key Observations
- Bioactivity: Compound 21 (sulfonohydrazide analog) demonstrates potent acetylcholinesterase inhibition (IC50: 2.1 µM), suggesting that electron-withdrawing groups (e.g., nitro) enhance binding to enzymatic pockets . The target compound’s nicotinamide group may offer distinct hydrogen-bonding interactions but lacks direct activity data.
- Substituent Effects : Fluorination in Compound 3e () improves lipophilicity and NSAID activity, whereas the target compound’s pyridine ring may enhance solubility .
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity, and a biphenyl moiety that may enhance its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 252.33 g/mol. This structure contributes to its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole and biphenyl structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others with varying IC50 values.
Antimicrobial Activity
The thiazole moiety is recognized for its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in tumor cells through various pathways.
- Antimicrobial Mechanisms : Its interaction with bacterial membranes disrupts cellular integrity, leading to cell death.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, particularly in breast and cervical cancer models.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study found that the compound demonstrated significant antibacterial activity, comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step routes starting with thiazole ring formation. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions. In one protocol, a thiazole intermediate is generated by reacting 2-amino-4-substituted thiazoles with acetonitrile under anhydrous AlCl₃ catalysis . Subsequent coupling with nicotinamide derivatives may employ reflux in ethanol or DMF, with TLC monitoring (e.g., ethanol as mobile phase) and purification via recrystallization or HPLC . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (reflux at 80–130°C), and catalyst selection (e.g., AlCl₃ for electrophilic substitution).
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- NMR : ¹H/¹³C NMR identifies aromatic protons (e.g., biphenyl protons at δ 7.2–7.8 ppm) and thiazole/nicotinamide moieties.
- IR : Peaks at ~1650 cm⁻¹ confirm amide C=O stretching.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₆N₃OS: ~366.10 g/mol).
- X-ray Crystallography : Resolves biphenyl-thiazole spatial arrangement .
Q. What are the primary physicochemical properties critical for preclinical studies?
- Methodological Answer : Key properties include:
- LogP : Determined via HPLC or shake-flask methods to assess lipophilicity (target range: 2–4 for membrane permeability).
- Solubility : Measured in PBS or DMSO using UV-Vis spectroscopy; biphenyl groups may reduce aqueous solubility, necessitating formulation with co-solvents.
- Stability : Assessed via accelerated degradation studies (e.g., pH 1–13, 40°C) with HPLC monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Substitute biphenyl with fluorinated or methoxy groups to enhance electronic effects and binding affinity (e.g., fluorine increases electronegativity and metabolic stability) .
- Nicotinamide Replacement : Test pyridine, morpholine, or piperazine analogs to modulate target engagement.
- In Silico Docking : Use tools like AutoDock to predict interactions with targets (e.g., kinases or GPCRs). Validate with SPR or ITC binding assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or impurity artifacts. Mitigation strategies include:
- Reproducibility Checks : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT vs. CellTiter-Glo).
- Purity Validation : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere .
- Mechanistic Follow-Up : Use CRISPR knockdown or competitive inhibitors to confirm target specificity .
Q. What pharmacological models are suitable for evaluating its therapeutic potential?
- Methodological Answer : Prioritize models aligned with hypothesized mechanisms:
- In Vitro : Enzyme inhibition assays (e.g., IC50 determination against tyrosine kinases) or cytotoxicity screens (NCI-60 panel).
- In Vivo : Murine models for inflammation or cancer (e.g., xenografts) with PK/PD profiling (plasma half-life, tissue distribution via LC-MS/MS) .
- Toxicity : Assess NOAEL in rodents, focusing on hepatic and renal biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
